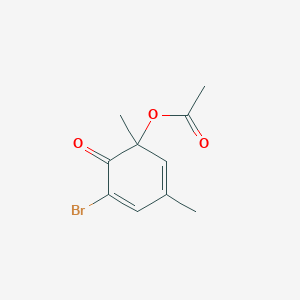
3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of iodine atoms and a trimethylsilyl group in this compound enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole typically involves the iodination of carbazole derivatives. One common method includes the reaction of carbazole with iodine in the presence of an oxidizing agent such as potassium iodate. The trimethylsilyl group can be introduced through a silylation reaction using trimethylsilyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or lithium aluminum hydride can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Mecanismo De Acción
The mechanism of action of 3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The presence of iodine atoms and the trimethylsilyl group can influence its reactivity and binding affinity, affecting its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Diiodo-9-ethylcarbazole
- 3,6-Diiodo-9-phenylcarbazole
- 3,6-Diiodo-9-perfluorooctyl ethyl carbazole
Uniqueness
3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group can enhance the compound’s solubility, stability, and reactivity, making it suitable for specific applications that other carbazole derivatives may not be able to achieve.
Propiedades
| 92593-69-6 | |
Fórmula molecular |
C15H15I2NSi |
Peso molecular |
491.18 g/mol |
Nombre IUPAC |
(3,6-diiodocarbazol-9-yl)-trimethylsilane |
InChI |
InChI=1S/C15H15I2NSi/c1-19(2,3)18-14-6-4-10(16)8-12(14)13-9-11(17)5-7-15(13)18/h4-9H,1-3H3 |
Clave InChI |
LOBUAMZLWUMKGT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)


![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
